5-(tert-Butyl) 3a-ethyl 2-benzylhexahydro-5H-pyrrolo[3,4-c]pyridine-3a,5(4H)-dicarboxylate
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Overview
Description
5-(tert-Butyl) 3a-ethyl 2-benzylhexahydro-5H-pyrrolo[3,4-c]pyridine-3a,5(4H)-dicarboxylate: is a complex organic compound featuring a pyrrolo[3,4-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl) 3a-ethyl 2-benzylhexahydro-5H-pyrrolo[3,4-c]pyridine-3a,5(4H)-dicarboxylate typically involves multiple steps:
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Formation of the Pyrrolo[3,4-c]pyridine Core: : This step often involves cyclization reactions starting from suitable precursors like substituted pyridines and amines. Common methods include:
Cyclization of substituted pyridines: with amines under acidic or basic conditions.
Use of protecting groups: to ensure selective reactions at desired positions.
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Introduction of tert-Butyl and Benzyl Groups: : These groups are introduced through alkylation reactions. For example:
tert-Butylation: can be achieved using tert-butyl halides in the presence of a strong base.
Benzylation: typically involves benzyl halides and a base like sodium hydride.
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Esterification: : The final step involves esterification to introduce the dicarboxylate groups. This can be done using:
Carboxylic acids and alcohols: in the presence of dehydrating agents like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up reactions: while maintaining control over reaction conditions.
Purification techniques: such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the tert-butyl and benzyl positions.
Common Reagents and Conditions
Oxidizing agents: KMnO₄, CrO₃, or PCC (Pyridinium chlorochromate).
Reducing agents: LiAlH₄, NaBH₄, or catalytic hydrogenation.
Nucleophiles: Halides, amines, or alcohols under basic or acidic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyrrolo[3,4-c]pyridine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a scaffold for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used in the design of probes for imaging or studying biological processes.
Industry
Polymer Science: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.
Mechanism of Action
The compound’s mechanism of action in biological systems would depend on its interaction with specific molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to active
Properties
IUPAC Name |
5-O-tert-butyl 3a-O-ethyl 2-benzyl-1,3,4,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-3a,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O4/c1-5-27-19(25)22-15-23(13-17-9-7-6-8-10-17)14-18(22)11-12-24(16-22)20(26)28-21(2,3)4/h6-10,18H,5,11-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKHIGOEYUUZGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CN(CCC1CN(C2)CC3=CC=CC=C3)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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